molecular formula C15H10Cl2N2S B2427177 5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole-2(3H)-thione CAS No. 1105191-01-2

5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole-2(3H)-thione

Cat. No.: B2427177
CAS No.: 1105191-01-2
M. Wt: 321.22
InChI Key: NNUQFAPNFZDCGK-UHFFFAOYSA-N
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Description

5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole-2(3H)-thione is a chemical compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a dichlorophenyl group and a phenyl group attached to the imidazole ring, which may contribute to its unique chemical and biological properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Safety and Hazards

The safety data sheet for “5-(3,4-dichlorophenyl)furfural” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dichlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with thiourea to yield the target compound. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole-2(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-one: Known for its anti-inflammatory activity.

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Studied for its antiviral properties.

Uniqueness

5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole-2(3H)-thione stands out due to its unique combination of the dichlorophenyl and phenyl groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-3-phenyl-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2S/c16-12-7-6-10(8-13(12)17)14-9-18-15(20)19(14)11-4-2-1-3-5-11/h1-9H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUQFAPNFZDCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CNC2=S)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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